

In-Depth Technical Guide: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B126386

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic core structure makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as an intermediate in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.

Chemical and Physical Properties

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a solid at room temperature with the following key quantitative properties:

Property	Value
Molecular Formula	C ₉ H ₈ BrNO
Molecular Weight	226.07 g/mol
Exact Mass	224.978912 u
CAS Number	147497-32-3

Synthesis and Experimental Protocols

The synthesis of **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** is most commonly achieved through a Schmidt reaction of 5-bromo-1-indanone. The following is a detailed experimental protocol for this synthesis.[\[1\]](#)

Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one from 5-Bromo-1-indanone[\[1\]](#)

Materials:

- 5-bromo-1-indanone
- Dichloromethane (CH_2Cl_2)
- Methanesulfonic acid ($\text{CH}_3\text{SO}_3\text{H}$)
- Sodium azide (NaN_3)
- 1.0 M aqueous sodium hydroxide (NaOH)
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Petroleum ether
- Ethyl acetate

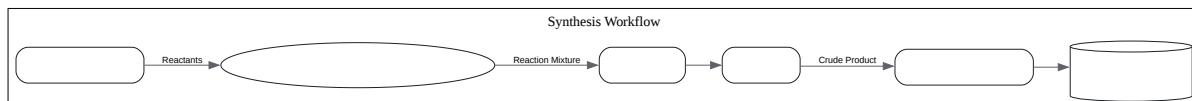
Equipment:

- 100 mL round bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel

- Rotary evaporator
- Silica gel column for chromatography

Procedure:

- Weigh 1.08 g (5.1 mmol) of 5-bromo-1-indanone and place it into a 100 mL round bottom flask.
- Add 30 mL of dichloromethane to the flask.
- Cool the flask in an ice bath to 0°C.
- Sequentially add 15 mL of methanesulfonic acid and 0.5 g (7.7 mmol) of sodium azide to the reaction mixture while maintaining the temperature at 0°C.
- Remove the ice bath and allow the reaction to proceed at room temperature with stirring for 3 hours.
- Upon completion, quench the reaction by slowly adding 50 mL of 1.0 M aqueous sodium hydroxide solution.
- Transfer the mixture to a separatory funnel and extract the aqueous phase with 100 mL of dichloromethane.
- Combine the organic phases and wash with 40 mL of saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate and then filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by silica gel column chromatography, using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent.
- The final product, **6-bromo-3,4-dihydro-2H-isoquinolin-1-one**, is obtained as a gray solid (0.45 g, 39% yield).[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one**.

Applications in Drug Discovery and Development

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a versatile intermediate in the synthesis of various pharmaceuticals. Its primary applications are in the development of agents targeting the central nervous system (CNS) and as a scaffold for anti-cancer drugs.

Neurological Disorders

The isoquinoline core is a common feature in molecules that modulate neurotransmitter receptors. Derivatives of **6-bromo-3,4-dihydro-2H-isoquinolin-1-one** are utilized in the synthesis of compounds that interact with dopamine and serotonin receptors. This makes it a valuable precursor for potential treatments for a range of neurological and psychiatric conditions, including depression and anxiety.

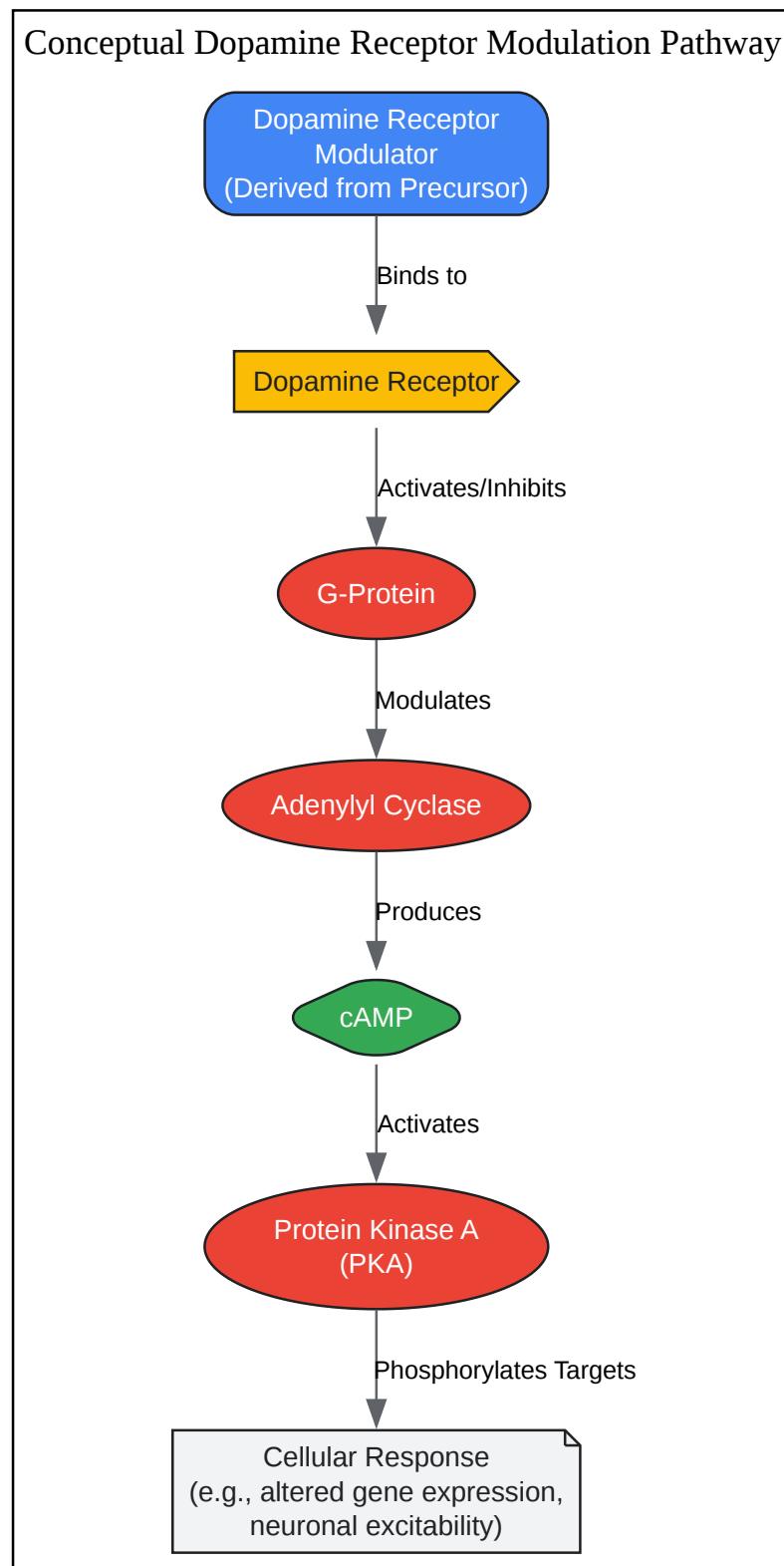
Oncology

In the field of oncology, this compound serves as a key starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The bromo-isoquinolinone structure can be elaborated to create potent PARP inhibitors that induce synthetic lethality in cancer cells.

Potential Signaling Pathway Involvement

While **6-Bromo-3,4-dihydro-2H-isoquinolin-1-one** is an intermediate and not typically an active therapeutic agent itself, the compounds derived from it often target specific signaling

pathways. The diagram below illustrates a generalized pathway for a dopamine receptor modulator, a class of drugs for which this compound is a precursor.



[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway for a dopamine receptor modulator.

Conclusion

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its established synthetic route and its utility as a versatile intermediate for high-value therapeutic targets, including CNS agents and PARP inhibitors, underscore its importance in modern drug discovery. Further exploration of derivatives based on this scaffold holds promise for the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126386#6-bromo-3-4-dihydro-2h-isoquinolin-1-one-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com